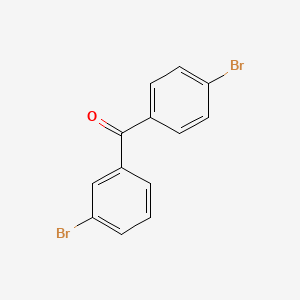
3,4'-Dibromobenzophenone
Descripción general
Descripción
3,4’-Dibromobenzophenone is an organic compound with the molecular formula C13H8Br2O It is a derivative of benzophenone, where two bromine atoms are substituted at the 3 and 4’ positions of the benzophenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4’-Dibromobenzophenone can be synthesized through several methods. One common approach involves the Diels-Alder reaction followed by aromatization. For instance, divinylcarbinol reacts with 2,3-dicyano-5,6-dichloro-p-benzoquinone in dichloromethane at 25°C under an inert atmosphere to form an intermediate. This intermediate then reacts with 3-bromofuran and magnesium iodide in dichloromethane at 0°C. Finally, the product undergoes aromatization with sodium methoxide in methanol and dimethyl sulfoxide at room temperature .
Industrial Production Methods: Industrial production of 3,4’-Dibromobenzophenone typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of palladium-catalyzed polycondensation reactions is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,4’-Dibromobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The carbonyl group in the benzophenone structure can undergo oxidation or reduction under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenone derivatives .
Aplicaciones Científicas De Investigación
3,4’-Dibromobenzophenone has several applications in scientific research:
Biology and Medicine: Its derivatives are studied for potential biological activities and medicinal properties.
Mecanismo De Acción
The mechanism by which 3,4’-Dibromobenzophenone exerts its effects involves interactions at the molecular level. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, which are facilitated by the presence of the bromine atoms and the carbonyl group .
Comparación Con Compuestos Similares
4,4’-Dibromobenzophenone: Another dibrominated derivative of benzophenone with bromine atoms at the 4 and 4’ positions.
3,3’-Dibromobenzophenone: A derivative with bromine atoms at the 3 and 3’ positions.
Uniqueness: Compared to its isomers, it may exhibit different photophysical properties and reactivity patterns .
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJZMUSEZIVLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568106 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83699-51-8 | |
| Record name | (3-Bromophenyl)(4-bromophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















